molecular formula C8H4F3NO3 B6146242 6-(trifluoroacetyl)pyridine-2-carboxylic acid CAS No. 2090619-18-2

6-(trifluoroacetyl)pyridine-2-carboxylic acid

Cat. No.: B6146242
CAS No.: 2090619-18-2
M. Wt: 219.1
InChI Key:
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Description

6-(Trifluoroacetyl)pyridine-2-carboxylic acid is an organic compound characterized by the presence of a trifluoroacetyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoroacetyl group imparts significant stability and reactivity, making this compound a subject of interest in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoroacetyl)pyridine-2-carboxylic acid typically involves the introduction of a trifluoroacetyl group to a pyridine ring. One common method includes the reaction of pyridine-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production with minimal by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoroacetyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

6-(Trifluoroacetyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(trifluoroacetyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 4-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid

Comparison: While these compounds share the trifluoromethyl group, their position on the pyridine ring and the presence of additional functional groups can significantly influence their chemical properties and applications. 6-(Trifluoroacetyl)pyridine-2-carboxylic acid is unique due to the trifluoroacetyl group, which provides distinct reactivity and stability compared to its analogs .

Properties

CAS No.

2090619-18-2

Molecular Formula

C8H4F3NO3

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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